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1-(2,6-Dichloro-3-nitrophenyl)ethanone

Cat. No.: B1365130
CAS No.: 223785-76-0
M. Wt: 234.03 g/mol
InChI Key: NAMVLFOWONWZFY-UHFFFAOYSA-N
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Description

Significance of Acetophenone (B1666503) Frameworks in Organic Synthesis and Medicinal Chemistry

The acetophenone framework, the simplest form of a phenyl ethanone (B97240), is a critical building block in organic synthesis. nih.gov Its basic structure, consisting of a phenyl ring attached to a methyl ketone, provides a reactive platform for a multitude of chemical transformations. nih.gov This versatility allows for the construction of diverse and complex molecular architectures, including heterocyclic compounds and natural product analogs. nih.gov

In medicinal chemistry, the acetophenone scaffold is a recurring motif in the structure of many biologically active compounds. researchgate.net Its presence can be found in pharmaceuticals ranging from hypnotics to specialized enzyme inhibitors. scentspiracy.comnih.gov The ability to readily modify the phenyl ring with various functional groups allows chemists to fine-tune the pharmacological properties of these molecules, leading to the development of new therapeutic agents. wisdomlib.org The synthesis of acetophenone itself has a rich history, with early methods dating back to the 19th century and industrial-scale production becoming feasible in the early 20th century through the Friedel-Crafts reaction. nih.govscentspiracy.com

Overview of Halogenated and Nitrated Aromatic Compounds in Synthetic Methodologies

Halogenated and nitrated aromatic compounds are indispensable tools in the arsenal (B13267) of synthetic organic chemists. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) or nitro groups onto an aromatic ring dramatically alters its electronic properties and reactivity, opening up a wide range of synthetic possibilities. numberanalytics.comnih.govnumberanalytics.com

Halogenated Aromatic Compounds: The process of introducing a halogen to an aromatic ring, known as halogenation, typically proceeds through an electrophilic aromatic substitution mechanism. numberanalytics.comtaylorfrancis.com This reaction is fundamental in organic synthesis and is often a key step in the preparation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The presence of a halogen atom can serve as a handle for further functionalization through various cross-coupling reactions, enabling the construction of intricate molecular frameworks. numberanalytics.com

Nitrated Aromatic Compounds: Similarly, the nitration of aromatic compounds, which involves the introduction of a nitro group (-NO2), is a cornerstone of industrial and laboratory synthesis. nih.govnumberanalytics.comresearchgate.net Nitroaromatic compounds are crucial intermediates in the production of a vast array of products, including dyes, polymers, and explosives. nih.govnumberanalytics.com The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and also allows for the nitro group itself to be transformed into other functional groups, most notably amines. nih.gov This versatility makes nitroaromatics highly valuable in multi-step synthetic sequences. researchgate.net

Research Landscape of 1-(2,6-Dichloro-3-nitrophenyl)ethanone within Contemporary Organic Chemistry

This compound is a specific substituted phenyl ethanone that combines the structural features of a halogenated and nitrated aromatic compound with the acetophenone framework. Its chemical structure, featuring two chlorine atoms and a nitro group on the phenyl ring, suggests a high degree of synthetic utility.

While extensive, dedicated research on the specific applications of this compound is not widely documented in publicly available literature, its structure points to its potential as a valuable intermediate in several areas of chemical synthesis. The presence of the dichloro and nitro functionalities on the phenyl ring makes it a highly activated system, poised for various chemical transformations. The CAS number for this compound is 223785-76-0. bldpharm.com

Table 1: Properties of this compound

PropertyValue
CAS Number 223785-76-0
Linear Formula C8H5Cl2NO3

Data sourced from Sigma-Aldrich

The research landscape for this compound likely resides within proprietary industrial research or as a key intermediate in the synthesis of more complex, patented molecules. Its structural motifs are found in various biologically active compounds, suggesting its potential use in the development of new pharmaceuticals or agrochemicals.

Historical Context and Evolution of Research on Related Dichloro-Nitrophenyl Derivatives

Research into dichloro-nitrophenyl derivatives has a long history, driven by their importance as synthetic intermediates. The development of methods to synthesize compounds like 2,6-dichloronitrobenzene, a closely related structure, has been a focus of organic synthesis. orgsyn.org These methods often involve the oxidation of corresponding anilines. orgsyn.org

The study of the chemical and physical properties of various dichloronitrobenzene isomers has also been a subject of investigation, providing fundamental data for their application in synthesis. chemeo.com Furthermore, the reactivity of such compounds in various chemical transformations, including their use in the preparation of more complex molecules, has been explored. For instance, related dichloro-nitrophenoxy derivatives have been synthesized and studied. nih.gov

The evolution of research in this area has been marked by a continuous effort to develop more efficient and selective synthetic methods. This includes the exploration of new reagents and reaction conditions to control the regioselectivity of halogenation and nitration reactions on the phenyl ring. The ongoing interest in these derivatives is a testament to their enduring utility in the field of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2NO3 B1365130 1-(2,6-Dichloro-3-nitrophenyl)ethanone CAS No. 223785-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dichloro-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMVLFOWONWZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438595
Record name 2',6'-DICHLORO-3'-NITROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223785-76-0
Record name 2',6'-DICHLORO-3'-NITROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2,6 Dichloro 3 Nitrophenyl Ethanone

Established Reaction Pathways for Acetophenone (B1666503) Synthesis with Dichloro-Nitrophenyl Moieties

The synthesis of acetophenones, particularly those bearing deactivating dichloro-nitrophenyl moieties, presents significant challenges to organic chemists. The primary and most well-established method for the introduction of an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. nih.govorganic-chemistry.orgthieme.com This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride (such as acetyl chloride) or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govthieme.com

The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The resulting aryl ketone product is generally less reactive than the starting material due to the electron-withdrawing nature of the acyl group, which prevents further acylation. organic-chemistry.org

However, the application of Friedel-Crafts acylation to substrates bearing strongly deactivating groups, such as nitro and chloro substituents, is severely limited. msu.edulibretexts.org The electron-withdrawing nature of these groups reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion. msu.edulibretexts.org Consequently, harsher reaction conditions are often required, which can lead to side reactions and low yields.

Exploration of Precursor Transformations Leading to 1-(2,6-Dichloro-3-nitrophenyl)ethanone

Given the challenges associated with the direct acylation of highly deactivated systems, the synthesis of this compound often relies on the transformation of appropriately substituted precursor molecules. These approaches can be broadly categorized into electrophilic aromatic substitution on a suitable substrate, modern cross-coupling strategies, and functional group interconversions.

Electrophilic Aromatic Substitution Approaches

A plausible, albeit challenging, electrophilic aromatic substitution route to this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene (B1583056). The starting material, 1,3-dichloro-2-nitrobenzene, possesses three strongly deactivating substituents (two chloro atoms and a nitro group). The cumulative electron-withdrawing effect of these groups renders the aromatic ring extremely electron-deficient and thus highly unreactive towards electrophilic attack.

Standard Friedel-Crafts conditions using acetyl chloride and aluminum chloride are unlikely to be effective. Overcoming this deactivation would necessitate significantly harsher reaction conditions, such as higher temperatures and the use of more potent catalytic systems. numberanalytics.com However, such conditions increase the risk of decomposition and the formation of undesired byproducts. The directing effects of the existing substituents would favor acylation at the C-4 position, ortho to one chlorine and meta to the other chlorine and the nitro group, which would lead to the desired product.

Cross-Coupling Strategies for Aryl Ketone Formation

Modern palladium-catalyzed cross-coupling reactions offer powerful and versatile alternatives for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. nih.gov These methods are often more tolerant of a wide range of functional groups compared to traditional methods like Friedel-Crafts acylation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netacs.org To synthesize this compound via this method, one could envision the coupling of 2,6-dichloro-3-nitrophenylboronic acid with an acetylating agent or, more commonly, the coupling of a 1-halo-2,6-dichloro-3-nitrobenzene with an organoboron reagent bearing an acetyl group equivalent.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. openochem.orgwikipedia.orgthermofisher.comlibretexts.orgorganic-chemistry.org This method is known for its tolerance of a wide array of functional groups. thermofisher.com The synthesis of the target molecule could be achieved by reacting a 2,6-dichloro-3-nitrophenyl halide with an acetylstannane reagent.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. acs.orgresearchgate.netwikipedia.orgchinesechemsoc.org The carbonylative Negishi coupling is a particularly relevant variant, where carbon monoxide is incorporated to form the ketone functionality. acs.org A potential route would involve the coupling of a 2,6-dichloro-3-nitrophenyl halide with an appropriate organozinc reagent under a carbon monoxide atmosphere.

Table 1: Overview of Potential Cross-Coupling Strategies
Coupling ReactionOrganometallic ReagentElectrophileCatalyst System
Suzuki-Miyaura2,6-dichloro-3-nitrophenylboronic acidAcetylating agentPalladium catalyst + Base
StilleAcetylstannane1-Halo-2,6-dichloro-3-nitrobenzenePalladium catalyst
NegishiOrganozinc reagent1-Halo-2,6-dichloro-3-nitrobenzeneNickel or Palladium catalyst

Functional Group Interconversions on Dichloro-Nitrated Benzene (B151609) Derivatives

Another synthetic avenue involves the introduction of a two-carbon side chain onto the dichloronitrobenzene core, followed by its conversion into a ketone. A common strategy is the oxidation of an ethyl group to an acetyl group.

This two-step process would begin with the Friedel-Crafts alkylation of 1,3-dichloro-2-nitrobenzene with an ethylating agent (e.g., ethyl chloride) to form 1-ethyl-2,6-dichloro-3-nitrobenzene. While Friedel-Crafts alkylation also suffers from the deactivating nature of the ring, it is often more feasible than acylation under certain conditions. The subsequent step is the benzylic oxidation of the ethyl group to an acetyl group. acs.orgresearchgate.net This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical or cation.

Alternatively, a nitro group can be reduced to an amino group, which is a strongly activating, ortho-, para-directing group. msu.edu This could facilitate subsequent electrophilic substitution, although the chloro substituents would still exert a deactivating effect. The amino group could then be transformed back into a nitro group or other functionalities as needed, though this would add complexity to the synthetic route.

Mechanistic Investigations of Key Synthetic Steps

The feasibility and outcome of the synthetic pathways described are heavily influenced by the underlying reaction mechanisms. A critical step in the synthesis of the precursor, 1,3-dichloro-2-nitrobenzene, is the nitration of 1,3-dichlorobenzene (B1664543). Understanding the kinetics of this reaction provides insight into the reactivity of halogenated benzenes.

Kinetic Studies of Nitration Reactions on Substituted Halogenated Benzenes

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction rate is highly dependent on the nature of the substituents already present on the aromatic ring. Halogens, such as chlorine, are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate at these positions. unizin.orgopenstax.org

Kinetic studies on the nitration of chlorobenzene (B131634) and dichlorobenzenes provide quantitative data on these substituent effects. The presence of two chlorine atoms in 1,3-dichlorobenzene significantly deactivates the ring towards nitration compared to benzene. The reaction typically requires strong nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid. researchgate.net

The rate of nitration is influenced by factors such as the concentration of the nitrating agent, the acidity of the medium, and the reaction temperature. researchgate.net The two chlorine atoms in 1,3-dichlorobenzene direct the incoming nitro group primarily to the C-4 position (ortho to one chlorine and para to the other), with smaller amounts of the C-2 and C-6 isomers being formed. The formation of 1,3-dichloro-2-nitrobenzene is a minor product in the direct nitration of 1,3-dichlorobenzene. rsc.org

Table 2: Relative Reactivity of Substituted Benzenes in Nitration
CompoundSubstituent(s)Relative Rate of Nitration (Benzene = 1)
Benzene-H1
Toluene-CH₃25
Chlorobenzene-Cl0.033
Nitrobenzene-NO₂6 x 10⁻⁸

Note: This table provides illustrative data on the deactivating effect of chloro and nitro groups. Specific kinetic data for 1,3-dichlorobenzene nitration can be found in specialized literature. msu.edu

The study of reaction kinetics reveals that the rate-determining step is the attack of the electrophile (the nitronium ion, NO₂⁺) on the aromatic ring to form the sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate is crucial, and the electron-withdrawing chlorine atoms destabilize it, thus increasing the activation energy and slowing down the reaction.

Catalytic Effects in Acylation and Coupling Reactions

Given the highly deactivated nature of the 1,3-dichloro-2-nitrobenzene substrate, the choice of catalyst is paramount for a successful Friedel-Crafts acylation. Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), are often employed in stoichiometric amounts to drive the reaction forward. libretexts.orgsigmaaldrich.com The catalyst's role is to generate a highly reactive acylium ion (CH₃CO⁺) from an acylating agent like acetyl chloride or acetic anhydride.

For deactivated substrates, more potent catalytic systems may be required. This could involve the use of stronger Lewis acids or the addition of a co-catalyst to enhance the electrophilicity of the acylium ion. The reaction conditions, including temperature and solvent, would also need to be carefully optimized to promote the reaction while minimizing potential side reactions. It is a known challenge that Friedel-Crafts reactions can fail with strongly deactivated systems like nitrobenzene. libretexts.orglibretexts.org However, the presence of multiple deactivating groups, as in this case, presents an even greater synthetic hurdle. Some patented processes suggest that acylation of aromatic compounds with strongly deactivating nitro groups is possible using specific solid catalysts at elevated temperatures. google.com

The following table summarizes the general catalytic conditions often employed for the acylation of deactivated aromatic compounds:

Catalyst SystemAcylating AgentTypical ConditionsRemarks
AlCl₃ (stoichiometric)Acetyl chlorideInert solvent (e.g., CS₂, nitrobenzene), elevated temperatureStandard, but often requires harsh conditions for deactivated rings.
Fe(III) saltsAcetic anhydrideHigh temperatureCan be effective for some deactivated systems.
Solid Acid CatalystsAcetyl chlorideHigh temperature, solvent-free or high-boiling solventOffers potential for catalyst recovery and reuse. google.com

It is important to note that the regioselectivity of the acylation is a critical aspect. The directing effects of the existing substituents will guide the position of the incoming acetyl group. The nitro group strongly directs meta to its position, while the chloro groups direct ortho and para. In 1,3-dichloro-2-nitrobenzene, the positions are influenced as follows:

The C4 position is para to the C1-chloro group and ortho to the C3-chloro group.

The C5 position is meta to both chloro groups and meta to the nitro group.

The C6 position is ortho to the C1-chloro group.

Considering the powerful meta-directing effect of the nitro group and the ortho, para-directing nature of the halogens, the substitution at the C5 position is electronically the most favored for electrophilic attack, as it is meta to all three deactivating groups, thus being the least deactivated position.

Elucidation of Reaction Intermediates

The mechanism of the Friedel-Crafts acylation proceeds through a series of well-established intermediates. The initial step involves the reaction of the acylating agent, typically acetyl chloride, with the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com

Formation of the Acylium Ion: CH₃COCl + AlCl₃ ⇌ [CH₃CO]⁺[AlCl₄]⁻

This acylium ion is the key electrophile that attacks the electron-deficient aromatic ring of 1,3-dichloro-2-nitrobenzene. The attack of the π-electrons of the aromatic ring on the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex. wikipedia.org

Formation of the Sigma Complex: The stability of this sigma complex is a critical factor in determining the reaction rate. For a highly deactivated substrate like 1,3-dichloro-2-nitrobenzene, the positive charge of the sigma complex is destabilized by the electron-withdrawing nature of the chloro and nitro substituents, leading to a high activation energy for this step.

The resonance structures of the sigma complex for substitution at the C5 position would distribute the positive charge across the ring. The final step of the reaction is the deprotonation of the sigma complex by the [AlCl₄]⁻ anion, which restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Due to the high deactivation of the ring, the formation of the sigma complex is expected to be the rate-determining step of the reaction. The intermediates are transient and typically not isolated, but their existence is well-supported by mechanistic studies on a wide range of aromatic substrates.

Novel Synthetic Routes and Green Chemistry Considerations

The traditional Friedel-Crafts acylation, while a powerful tool, often suffers from drawbacks related to the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acid catalysts, which generate significant amounts of hazardous waste upon aqueous workup. In the context of green chemistry, there is a growing interest in developing more environmentally benign synthetic methodologies.

For the synthesis of compounds like this compound, several green chemistry approaches could be envisioned, although their application to such a deactivated substrate would require significant investigation.

Catalytic Friedel-Crafts Acylation: The use of catalytic amounts of Lewis acids, rather than stoichiometric quantities, is a major goal in green chemistry. Metal triflates, for instance, have been explored as recyclable catalysts for Friedel-Crafts acylations. researchgate.net However, their efficacy on highly deactivated systems is often limited.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, clays, or sulfated zirconia, offers several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste generation. google.com A patented process describes the acylation of nitro-containing aromatics using such solid catalysts. google.com

Solvent-Free or Alternative Solvents: Conducting the reaction under solvent-free conditions or in greener solvents like ionic liquids can significantly reduce the environmental impact. Solvent-free reactions, often carried out at elevated temperatures, can lead to higher efficiency and easier product isolation.

The following table outlines some potential green alternatives to traditional Friedel-Crafts acylation:

Green ApproachCatalyst/ReagentPotential AdvantagesChallenges for Deactivated Substrates
Catalytic AcylationMetal TriflatesLower catalyst loading, potential for recycling.Often require more reactive substrates.
Solid Acid CatalysisZeolites, ClaysRecyclable, reduced waste, non-corrosive.May require high temperatures and long reaction times.
Solvent-Free ReactionHeatReduced solvent waste, simplified workup.Potential for thermal degradation of sensitive compounds.

The development of a truly green and efficient synthesis for this compound remains an area for future research, with the primary challenge being the development of a highly active and selective catalytic system capable of overcoming the profound deactivation of the aromatic substrate.

Advanced Spectroscopic and Structural Elucidation of 1 2,6 Dichloro 3 Nitrophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Assignments

The ¹H NMR spectrum of 1-(2,6-dichloro-3-nitrophenyl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the ethanone (B97240) group.

Aromatic Protons: The dichloronitrophenyl ring contains two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as two distinct signals in the downfield region of the spectrum (typically δ 7.0-9.0 ppm). The electron-withdrawing effects of the two chlorine atoms and the nitro group would deshield these protons, shifting their signals to a lower field. The coupling between these two adjacent protons would likely result in a doublet for each signal, with a coupling constant (J) typical for ortho-coupling in aromatic systems (approximately 7-9 Hz).

Methyl Protons: The methyl group (-CH₃) of the ethanone moiety is expected to appear as a sharp singlet in the upfield region of the spectrum (typically δ 2.0-3.0 ppm). The signal is a singlet because there are no adjacent protons to cause splitting. The electronegativity of the adjacent carbonyl group will cause a downfield shift compared to a simple alkane methyl group.

A hypothetical data table for the ¹H NMR spectrum is presented below:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.8-8.2d~8.01HAromatic H
~7.5-7.8d~8.01HAromatic H
~2.5-2.7s-3H-COCH₃

Carbon-13 NMR (¹³C NMR) Resonance Interpretation

The ¹³C NMR spectrum of this compound will show signals for each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

Aromatic Carbons: The six carbons of the aromatic ring will each produce a signal. The carbons directly bonded to the chlorine atoms and the nitro group will have their chemical shifts significantly influenced by these substituents. Carbons bearing electronegative substituents are generally shifted downfield. The quaternary carbons (those without attached protons) will typically show weaker signals compared to the protonated carbons.

Methyl Carbon: The methyl carbon of the ethanone group will appear in the upfield region of the spectrum, typically around δ 20-30 ppm.

A hypothetical data table for the ¹³C NMR spectrum is presented below:

Chemical Shift (δ, ppm)Assignment
~195C=O
~120-150Aromatic C's (including C-Cl and C-NO₂)
~25-COCH₃

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the two aromatic protons, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated aromatic carbons by correlating their ¹H signals to their corresponding ¹³C signals. The methyl proton singlet would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons would be expected to show a correlation to the carbonyl carbon and the adjacent aromatic carbon (C1). The aromatic protons would show correlations to neighboring carbons, helping to piece together the connectivity of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Characteristic Group Frequencies of Carbonyl, Nitro, and Halogen Moieties

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups.

Carbonyl (C=O) Stretching: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1680-1715 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency slightly.

Nitro (NO₂) Stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (stronger) typically around 1500-1570 cm⁻¹ and a symmetric stretch (weaker) around 1300-1370 cm⁻¹.

Carbon-Halogen (C-Cl) Stretching: The C-Cl stretching vibrations for aryl chlorides typically appear in the region of 1000-1100 cm⁻¹. Due to the presence of two chlorine atoms, multiple bands may be observed.

Aromatic C-H and C=C Stretching: The aromatic ring will also show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A hypothetical data table for the characteristic IR and Raman frequencies is presented below:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1700StrongC=O stretch (ketone)
~1540StrongAsymmetric NO₂ stretch
~1450-1600MediumAromatic C=C stretch
~1350MediumSymmetric NO₂ stretch
~1050MediumC-Cl stretch

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can sometimes be used to study the conformational preferences of molecules. In the case of this compound, the primary conformational flexibility involves the rotation around the single bond connecting the carbonyl group to the aromatic ring. This rotation would influence the relative orientation of the acetyl group with respect to the plane of the phenyl ring.

Different conformers could potentially give rise to slightly different vibrational frequencies, particularly for the C=O stretching mode and other vibrations involving the acetyl group and the aromatic ring. However, without experimental data from variable temperature or solvent-dependent studies, it is difficult to perform a detailed conformational analysis. Theoretical calculations could complement experimental spectra to predict the vibrational frequencies of different conformers and help in their identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can elucidate the molecular weight of a compound and provide insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (C₈H₅Cl₂NO₃).

Table 1: Theoretical Exact Mass Calculation for this compound

ElementCountIsotopic Mass (amu)Total Mass (amu)
Carbon-¹²812.00000096.000000
Hydrogen-¹51.0078255.039125
Chlorine-³⁵234.96885369.937706
Nitrogen-¹⁴114.00307414.003074
Oxygen-¹⁶315.99491547.984745
Total 232.964650

Based on these calculations, the theoretical monoisotopic mass of the [M]⁺ ion of this compound is approximately 232.9647 amu. An experimental HRMS analysis would be expected to yield a value extremely close to this calculated mass, thereby confirming the elemental formula of the compound. The presence of two chlorine atoms would also result in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately 65% of the [M]⁺ peak, and a smaller [M+4]⁺ peak.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The resulting fragmentation pattern offers valuable information about the molecule's structure. For this compound, fragmentation is likely to occur at the weaker bonds, such as the bond between the acetyl group and the phenyl ring.

Common fragmentation pathways for aromatic ketones often involve the loss of the acetyl group or parts of it. Expected fragmentation patterns for this compound are predicted below.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z (calculated)
233[M - CH₃]⁺Methyl radical (•CH₃)218
233[M - COCH₃]⁺Acetyl radical (•COCH₃)190
233[M - NO₂]⁺Nitrogen dioxide (•NO₂)187
190[C₆H₂Cl₂N]⁺Carbon monoxide (CO)162

The fragmentation would likely be initiated by the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of the entire acetyl group. Subsequent fragmentation could involve the elimination of the nitro group (NO₂) or other ring substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. While a specific crystal structure for this compound is not available, its solid-state structure can be inferred by examining related compounds.

Molecular Conformation and Crystal Packing Analysis

The conformation of this compound in the solid state would be influenced by the steric and electronic effects of its substituents. The bulky chlorine atoms at positions 2 and 6 would likely force the nitro group at position 3 and the acetyl group at position 1 to be twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance.

Crystal packing would be governed by the need to arrange the molecules in a way that maximizes intermolecular interactions and achieves a stable, low-energy state. Analysis of similar chlorinated and nitrated aromatic compounds suggests that π-π stacking interactions between the aromatic rings of adjacent molecules could be a significant factor in the crystal packing.

Intermolecular Interactions and Hydrogen Bonding Networks

While this compound does not possess strong hydrogen bond donors, weak intermolecular interactions are expected to play a crucial role in its crystal lattice. The electronegative oxygen atoms of the nitro and acetyl groups, as well as the chlorine atoms, could participate in weak C-H•••O and C-H•••Cl hydrogen bonds with the aromatic and methyl protons of neighboring molecules.

Computational Chemistry and Theoretical Studies of 1 2,6 Dichloro 3 Nitrophenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which are crucial determinants of a compound's chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(2,6-dichloro-3-nitrophenyl)ethanone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry.

This process involves calculating the potential energy surface of the molecule and finding the geometry that corresponds to the lowest energy state. The steric and electronic effects of the dichloro, nitro, and ethanone (B97240) groups on the phenyl ring heavily influence this geometry. The bulky chlorine atoms ortho to the ethanone group would likely force the acetyl group to rotate out of the plane of the benzene (B151609) ring to minimize steric hindrance. The calculations would provide precise bond lengths, bond angles, and dihedral angles for this optimized structure.

Illustrative Data Table: Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes, as specific published research for this compound is not available.

ParameterBond/AngleCalculated Value
Bond LengthC-C (ring)~1.39 Å
C-Cl~1.74 Å
C-N~1.47 Å
N-O~1.22 Å
C=O~1.21 Å
C-C (acetyl)~1.51 Å
Bond AngleCl-C-C~121°
O=C-C~120°
Dihedral AngleC(ring)-C(ring)-C(acetyl)=O~45-60°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitro and dichloro groups would be expected to lower the energy of the LUMO, while the acetyl group's influence would also be factored in. A computational analysis would map the electron density of these orbitals across the molecule, identifying the regions most susceptible to nucleophilic and electrophilic attack. The LUMO would likely be localized around the nitro group and the carbonyl carbon, indicating these as primary sites for nucleophilic attack.

Illustrative Data Table: FMO Energies and Properties This table presents hypothetical data for illustrative purposes.

PropertyValue (eV)Description
HOMO Energy-7.5Energy of the highest occupied molecular orbital
LUMO Energy-3.0Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.5Indicator of chemical stability and reactivity
Ionization Potential7.5Energy required to remove an electron (approximated by -EHOMO)
Electron Affinity3.0Energy released when an electron is added (approximated by -ELUMO)

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor areas susceptible to nucleophilic attack.

For this compound, the ESP map would show a significant negative potential (red) around the oxygen atoms of the nitro and carbonyl groups due to their high electronegativity. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and near the carbonyl carbon atom, highlighting its electrophilic character. This visualization provides a clear and intuitive guide to the molecule's reactive sites.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation would provide insights into the conformational flexibility of this compound at a given temperature and in different solvent environments.

The simulation would track the trajectories of all atoms in the molecule, revealing how bond lengths, angles, and dihedral angles fluctuate around their equilibrium values. This is particularly useful for understanding the rotation of the acetyl and nitro groups relative to the phenyl ring and how these motions are influenced by intermolecular interactions with solvent molecules or other species. Such simulations can reveal the dominant conformations present in a solution and the energy barriers between them.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

For this compound, these calculations would be performed on the previously optimized geometry. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the electron-withdrawing effects of the chloro and nitro groups would cause the aromatic protons and carbons to be deshielded, shifting their signals to a higher ppm value. The predicted spectrum would then be compared to an experimental spectrum (if available) to validate the computed structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or dynamic processes not fully captured by the static computational model.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts This table presents hypothetical data for illustrative purposes, as specific published research for this compound is not available. Experimental values are typically required for a meaningful comparison.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O195.2Not Available
C-CH₃30.5Not Available
C-Cl (C2)134.8Not Available
C-Cl (C6)135.1Not Available
C-NO₂148.0Not Available
Aromatic C4128.5Not Available
Aromatic C5130.1Not Available
C-C=O (C1)138.7Not Available
-CH₃25.9Not Available

Simulated Vibrational Spectra

In the absence of specific data for this compound, a general approach to simulating its vibrational spectra would involve:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation: Following optimization, the vibrational frequencies are calculated at the same level of theory. This computation provides a list of frequencies and their corresponding intensities for both IR and Raman spectra.

Visualization and Assignment: The calculated vibrational modes are then visualized to assign them to specific molecular motions.

A hypothetical data table for the most prominent vibrational modes is presented below, based on characteristic frequencies for similar functional groups.

Hypothetical Dominant Vibrational Frequencies for this compound

Vibrational Mode Hypothetical Frequency Range (cm⁻¹) Description
C=O Stretch 1700-1680 Stretching of the carbonyl group in the ethanone moiety.
NO₂ Asymmetric Stretch 1560-1530 Asymmetric stretching of the nitro group.
NO₂ Symmetric Stretch 1360-1330 Symmetric stretching of the nitro group.
C-N Stretch 870-840 Stretching of the carbon-nitrogen bond of the nitro group.

Theoretical Mechanistic Investigations of Proposed Reactions Involving this compound

A thorough review of existing literature reveals a lack of specific theoretical mechanistic investigations for reactions directly involving this compound. Computational studies in this area would be instrumental in elucidating reaction pathways, identifying transition states, and calculating activation energies for potential transformations of this molecule.

For instance, theoretical studies could explore:

Nucleophilic Aromatic Substitution (SNAAr): Given the presence of electron-withdrawing nitro and chloro groups, the aromatic ring is activated towards nucleophilic attack. Computational modeling could predict the regioselectivity of such reactions and the relative energies of the Meisenheimer complexes formed as intermediates.

Reactions at the Carbonyl Group: The ethanone moiety is susceptible to a variety of reactions, such as reduction, oxidation, and condensation. Theoretical calculations could model the mechanisms of these reactions, providing insights into the stereoselectivity and reaction kinetics.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common synthetic procedure. Quantum chemical calculations could be employed to investigate the stepwise mechanism of this reduction by various reagents.

Such computational investigations would provide a deeper understanding of the reactivity of this compound and guide the design of new synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

While specific Quantitative Structure-Property Relationship (QSPR) models for this compound have not been identified, the principles of QSPR can be applied to predict its physicochemical properties based on its structure. QSPR models are mathematical equations that correlate the structural features of molecules (descriptors) with their properties.

For a series of analogous nitrophenyl and chlorophenyl compounds, a QSPR model could be developed to predict properties such as:

Boiling point

Melting point

Solubility

Toxicity

The development of a QSPR model involves the following steps:

Data Set Collection: A set of compounds with known experimental property values is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSPR model for predicting a property (e.g., toxicity) might take the following form:

Property = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined from the regression analysis.

Hypothetical Descriptors for a QSPR Model of Analogous Compounds

Descriptor Type Example Descriptor Information Encoded
Topological Wiener Index Molecular branching and size.
Electronic Dipole Moment Polarity and charge distribution.
Geometrical Molecular Surface Area Molecular size and shape.

| Constitutional | Molecular Weight | Basic molecular composition. |

By applying such a model, it would be possible to estimate various properties of this compound without the need for experimental measurements.

Reactivity and Reaction Mechanisms of 1 2,6 Dichloro 3 Nitrophenyl Ethanone

Reactions at the Acetyl Group

The acetyl group, with its electrophilic carbonyl carbon and acidic α-hydrogens, is a primary site for chemical modification in 1-(2,6-Dichloro-3-nitrophenyl)ethanone.

Nucleophilic Additions to the Carbonyl Carbon

The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This renders it susceptible to attack by nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, and the π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.orgyoutube.comyoutube.comyoutube.com

A variety of nucleophiles can participate in this reaction, including organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li), as well as hydrides (from NaBH₄ or LiAlH₄) and cyanide ions. The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions
NucleophileReagentProduct Type
Hydride (H⁻)Sodium borohydride (B1222165) (NaBH₄)Secondary Alcohol
Alkyl/Aryl group (R⁻)Grignard Reagent (RMgX)Tertiary Alcohol
Cyanide (CN⁻)Hydrogen Cyanide (HCN)Cyanohydrin

Alpha-Halogenation and Subsequent Transformations

The methyl group adjacent to the carbonyl (the α-position) possesses acidic protons that can be removed by a base to form an enolate ion or, in the presence of an acid, can form an enol. This allows for halogenation at the α-carbon. libretexts.orgopenstax.org This reaction can be catalyzed by either acid or base. libretexts.orgopenstax.org

Under acidic conditions, the reaction typically results in the substitution of a single α-hydrogen with a halogen (Cl, Br, or I). libretexts.orgopenstax.org The reaction proceeds through an enol intermediate, and the rate-determining step is the formation of this enol. libretexts.org

In contrast, base-catalyzed halogenation proceeds via an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation.

The resulting α-halo ketone is a versatile synthetic intermediate. For instance, treatment with a base can induce an elimination reaction (dehydrobromination) to form an α,β-unsaturated ketone. libretexts.orgopenstax.org

Table 2: Alpha-Halogenation Conditions and Products
ConditionsIntermediateTypical Product
Acidic (e.g., Acetic Acid) + Br₂EnolMonobrominated ketone
Basic (e.g., NaOH) + Br₂ (excess)EnolateTribrominated ketone

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

As a ketone with α-hydrogens, this compound can undergo condensation reactions. A notable example is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. wikipedia.org This reaction involves the base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.orgresearchgate.netnih.gov

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH) to form a reactive enolate ion. rjlbpcs.compropulsiontechjournal.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.netnih.gov

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the molecule.

Reduction Pathways to Amino Derivatives

The nitro group can be readily reduced to a primary amino group (-NH₂) through various established methods. This transformation is a key step in the synthesis of aromatic amines from nitroaromatic precursors. ambeed.com

Commonly employed reducing agents for this purpose include:

Metals in acidic media : Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for the reduction of aromatic nitro compounds. ambeed.com

Catalytic Hydrogenation : Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel is a highly effective method. archive.org

The product of this reduction is 1-(3-amino-2,6-dichlorophenyl)ethanone, a valuable intermediate in the synthesis of various chemical compounds, including agrochemicals. myskinrecipes.com

Table 3: Common Reagents for Nitro Group Reduction
Reagent SystemDescription
Sn / HCl or Fe / HClClassic method involving a metal and a strong acid.
H₂ / Pd/CCatalytic hydrogenation, often providing high yields and clean reactions.
Raney NickelAn alternative catalyst for hydrogenation. archive.org

Impact on Aromatic Reactivity

The substituents on the phenyl ring—two chlorine atoms, a nitro group, and an acetyl group—all exert a strong influence on the ring's reactivity, particularly towards electrophilic aromatic substitution. libretexts.org

All three types of substituents are electron-withdrawing and therefore deactivate the aromatic ring, making it significantly less reactive towards electrophiles than benzene (B151609). libretexts.orgchemguide.co.uk

Directing Effects : In electrophilic aromatic substitution, the existing substituents direct incoming electrophiles to specific positions on the ring.

The nitro group and the acetyl group are strong deactivators and are meta-directing.

The chlorine atoms are deactivators but are ortho, para-directing.

The positions on the ring are C1-acetyl, C2-chloro, C3-nitro, and C6-chloro. The available positions for substitution are C4 and C5. The powerful deactivating nature of the existing groups makes further electrophilic substitution on this ring very difficult and would require harsh reaction conditions. savemyexams.com

Conversely, the strong electron-withdrawing effect of the nitro group can activate the ring towards nucleophilic aromatic substitution , especially if a leaving group is positioned ortho or para to it. quizlet.com In this molecule, the chlorine at C2 is ortho to the nitro group at C3, and the chlorine at C6 is also ortho to the acetyl group at C1. While the nitro group strongly activates ortho and para positions for nucleophilic attack, the conditions required for such a reaction would need to be evaluated. quizlet.com

Reactions at the Halogenated Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) at Chlorine Centers

The aromatic ring of this compound is rendered electron-deficient by the inductive and resonance effects of the ortho-nitro group and the acetyl group. This electronic characteristic makes the compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a potent nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these positions allow for effective delocalization of the negative charge in the Meisenheimer complex. In the case of this compound, both chlorine atoms are ortho to the nitro group, which strongly activates them towards nucleophilic attack.

Regioselectivity:

While both chlorine atoms are activated, their reactivity can differ. The chlorine at the C-2 position is ortho to both the nitro group and the acetyl group, whereas the chlorine at the C-6 position is ortho to the nitro group and meta to the acetyl group. The combined electron-withdrawing influence of the nitro and acetyl groups is expected to make the C-2 position more electrophilic and thus more susceptible to initial nucleophilic attack. This is analogous to observations in similar systems like 2,6-dichloro-3-nitropyridine, where the inductive effect of the nitro group can lead to kinetically controlled substitution at the C-2 position.

Common nucleophiles employed in SNAr reactions include amines, alkoxides, and thiolates. The reaction conditions typically involve polar aprotic solvents and may require elevated temperatures to proceed at a practical rate.

Table 1: Expected Products of SNAr Reactions with this compound

Nucleophile (Nu-H) Expected Major Product (Monosubstituted)
Ammonia (NH₃) 1-(2-Amino-6-chloro-3-nitrophenyl)ethanone
Methylamine (CH₃NH₂) 1-(6-Chloro-2-(methylamino)-3-nitrophenyl)ethanone
Sodium Methoxide (NaOCH₃) 1-(6-Chloro-2-methoxy-3-nitrophenyl)ethanone

Note: This table represents predicted outcomes based on established principles of SNAr reactivity. The formation of disubstituted products is also possible, particularly with an excess of the nucleophile and more forcing reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki, Heck) on Aryl Halides

The carbon-chlorine bonds in this compound can also serve as handles for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely utilized for the synthesis of biaryl compounds. For this compound, a selective monocoupling or a sequential dicoupling could be envisioned, depending on the stoichiometry of the reagents and the reaction conditions.

The catalytic cycle for the Suzuki reaction typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

Component Example
Aryl Halide This compound
Boronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
Base Na₂CO₃, K₃PO₄, Cs₂CO₃

Heck Reaction:

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. This reaction provides a direct method for the vinylation of aromatic rings. The reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base is required to regenerate the active Pd(0) catalyst from the palladium-hydride intermediate.

Given the presence of two C-Cl bonds, controlling the selectivity of both Suzuki and Heck reactions to achieve monosubstitution at a specific chlorine atom would be a key synthetic challenge, likely influenced by the choice of catalyst, ligands, and reaction conditions.

Photochemical and Thermal Transformations

The stability and degradation of this compound can be influenced by external energy sources such as light and heat. The nitro and ketone functional groups, in particular, are known to impart photochemical and thermal reactivity.

Photodegradation Pathways and Products

Aromatic nitro compounds are known to be photochemically active. The photodegradation of nitrophenols, for instance, can be initiated by UV radiation, often leading to the formation of hydroxyl radicals that can further decompose the molecule into smaller organic acids, aldehydes, and ketones.

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is dictated by the strength of its covalent bonds. At elevated temperatures, chemical compounds undergo decomposition, breaking down into simpler, more stable products. For chlorinated hydrocarbons, a primary decomposition pathway involves the cleavage of the C-Cl bond. Similarly, nitroaromatic compounds can decompose through the cleavage of the C-NO₂ bond.

The decomposition of this compound would likely initiate at the weakest bonds in the molecule. The C-NO₂ bond is often a point of initial cleavage in nitroaromatics upon heating. The process could also involve the elimination of HCl. The specific products of thermal decomposition would depend heavily on the conditions, such as temperature, pressure, and the presence or absence of oxygen. In an inert atmosphere, a complex mixture of chlorinated and nitrogen-containing organic fragments could be expected. In the presence of oxygen (combustion), the ultimate products would be oxides of carbon (CO, CO₂), nitrogen oxides (NOx), water, and hydrogen chloride (HCl).

Computational studies on related compounds have shown that decomposition mechanisms can be complex, sometimes involving concerted, multi-step processes. Without specific experimental data, the precise decomposition threshold and mechanism for this compound remain speculative.

Catalyzed Reactions for Selective Functionalization

Beyond the cross-coupling reactions mentioned previously, modern catalytic methods offer a range of possibilities for the selective functionalization of molecules like this compound. A key area of interest is the catalytic activation and functionalization of C-H bonds, which provides a more atom-economical approach to modifying molecular structures.

For substrates containing directing groups, such as the acetyl group in the target molecule, transition-metal catalysts (e.g., ruthenium, rhodium, palladium) can facilitate ortho-C-H functionalization. The carbonyl oxygen of the acetyl group can coordinate to the metal center, directing the activation to the C-H bond at the C-8 position (the methyl group) or, if sterically accessible, an aromatic C-H bond. While the aromatic C-H bond in this compound is sterically hindered, C-H activation at the acetyl methyl group could be a potential pathway for further elaboration of the molecule.

Such catalyzed reactions could include:

C-H Arylation: Direct coupling with aryl halides.

C-H Alkenylation: Coupling with alkenes.

C-H Amination: Introduction of nitrogen-containing functional groups.

The development of specific catalytic systems for this compound would require empirical screening of catalysts, ligands, and reaction conditions to achieve the desired selectivity and efficiency, navigating the potential for competing reactions at the aryl chloride sites.

Derivatization Strategies and Analogue Synthesis Based on 1 2,6 Dichloro 3 Nitrophenyl Ethanone

Synthesis of Novel Pyrazole (B372694) Derivatives

One of the most prominent applications of 1-(2,6-dichloro-3-nitrophenyl)ethanone in synthetic chemistry is as a precursor for pyrazole derivatives. The Knorr pyrazole synthesis and related methodologies, which involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, are the most common routes employed. nih.govnih.govresearchgate.net

The synthesis typically proceeds in a two-step sequence. First, the starting ketone is converted into a 1,3-dicarbonyl intermediate. A standard method to achieve this is the Claisen condensation with an appropriate ester, such as diethyl oxalate (B1200264) or ethyl acetate, in the presence of a strong base like sodium ethoxide. This reaction introduces a second carbonyl group, creating the necessary 1,3-dielectrophilic system.

In the second step, this in-situ generated or isolated 1,3-dicarbonyl intermediate is treated with a hydrazine derivative. jk-sci.comrsc.org The reaction involves the formation of a hydrazone followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or other substituted hydrazines) allows for the introduction of various substituents at the N1 position of the pyrazole ring. The use of an unsymmetrical dicarbonyl compound can potentially lead to the formation of regioisomers.

Reactant 1 (Intermediate)Reactant 2 (Hydrazine)Resulting Pyrazole Derivative
1-(2,6-Dichloro-3-nitrophenyl)-1,3-butanedioneHydrazine Hydrate3-(2,6-Dichloro-3-nitrophenyl)-5-methyl-1H-pyrazole
1-(2,6-Dichloro-3-nitrophenyl)-1,3-butanedionePhenylhydrazine3-(2,6-Dichloro-3-nitrophenyl)-5-methyl-1-phenyl-1H-pyrazole
1-(2,6-Dichloro-3-nitrophenyl)-1,3-butanedione4-Methylphenylhydrazine3-(2,6-Dichloro-3-nitrophenyl)-5-methyl-1-(p-tolyl)-1H-pyrazole
Ethyl 2,4-dioxo-4-(2,6-dichloro-3-nitrophenyl)butanoateHydrazine HydrateEthyl 5-(2,6-dichloro-3-nitrophenyl)-1H-pyrazole-3-carboxylate

Synthesis of Other Heterocyclic Compounds

Beyond pyrazoles, the this compound scaffold can be elaborated into a variety of other heterocyclic systems. A common strategy involves an initial Claisen-Schmidt condensation between the ketone and an aromatic aldehyde. wikipedia.orgnih.gov This base-catalyzed reaction forms an α,β-unsaturated ketone, often referred to as a chalcone (B49325) derivative. These chalcones are highly valuable intermediates due to the presence of multiple reactive sites, making them ideal precursors for a range of cyclization reactions. researchgate.netorientjchem.org

For example, the reaction of these chalcone intermediates with:

Guanidine: Leads to the formation of 2-aminopyrimidine (B69317) derivatives.

Thiourea: Results in the synthesis of pyrimidine-2-thione rings. ekb.eg

Hydroxylamine: Yields 3,5-disubstituted isoxazoline (B3343090) derivatives through cyclocondensation. orientjchem.org

These reactions significantly expand the molecular diversity achievable from the initial ketone.

Chalcone PrecursorReagentResulting Heterocycle Class
(E)-1-(2,6-dichloro-3-nitrophenyl)-3-phenylprop-2-en-1-oneGuanidine Hydrochloride2-Amino-4-(2,6-dichloro-3-nitrophenyl)-6-phenylpyrimidine
(E)-1-(2,6-dichloro-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneThiourea4-(2,6-Dichloro-3-nitrophenyl)-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione
(E)-1-(2,6-dichloro-3-nitrophenyl)-3-phenylprop-2-en-1-oneHydroxylamine Hydrochloride5-(2,6-Dichloro-3-nitrophenyl)-3-phenyl-4,5-dihydroisoxazole

Modifications of the Acetyl Side Chain

The acetyl group of this compound is a key handle for derivatization. The α-hydrogens on the methyl group are acidic and can be readily removed by a base to form an enolate, which can then react with various electrophiles.

A fundamental modification is α-halogenation, which can be achieved under either acidic or basic conditions using reagents like elemental bromine (Br₂) or N-bromosuccinimide (NBS). libretexts.org The resulting α-haloketone, 2-bromo-1-(2,6-dichloro-3-nitrophenyl)ethanone, is a powerful synthetic intermediate, primed for reaction with a wide range of nucleophiles to build more complex structures, including various heterocyclic rings like thiazoles (via Hantzsch synthesis).

Because the starting material is a methyl ketone, it is susceptible to the haloform reaction under conditions of excess base and halogen. youtube.com This reaction proceeds through a trihalogenated intermediate, which is then cleaved by hydroxide (B78521) to yield 2,6-dichloro-3-nitrobenzoic acid and a haloform (e.g., bromoform). This provides a synthetic route to convert the acetyl group into a carboxylic acid.

Reagent(s)Reaction TypeProduct
Br₂ / Acetic Acidα-Halogenation2-Bromo-1-(2,6-dichloro-3-nitrophenyl)ethanone
N-Bromosuccinimide (NBS) / AIBNRadical Halogenation2-Bromo-1-(2,6-dichloro-3-nitrophenyl)ethanone
NaOH (excess) / Br₂ (excess)Haloform Reaction2,6-Dichloro-3-nitrobenzoic acid
Sodium Borohydride (B1222165) (NaBH₄)Reduction1-(2,6-Dichloro-3-nitrophenyl)ethanol

Systematic Structural Variations of the Dichloro-Nitrophenyl Moiety

Modifications to the aromatic ring itself offer another dimension for creating structural analogues. The two most significant handles for reaction on the dichloro-nitrophenyl moiety are the nitro group and the chlorine atoms.

The reduction of the nitro group is a common and highly effective transformation. wikipedia.orgmasterorganicchemistry.com This can be accomplished using various reducing agents, such as metals in acidic media (e.g., tin or iron with HCl) or through catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst). jsynthchem.comscispace.com This reaction yields 1-(3-amino-2,6-dichlorophenyl)ethanone, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. This transformation fundamentally alters the electronic character of the molecule and provides a new reactive site (the aniline) for further derivatization, such as diazotization followed by Sandmeyer reactions or amide bond formation.

The aromatic ring is highly electron-deficient, making it a candidate for nucleophilic aromatic substitution (SNAr). chemistrysteps.compressbooks.pub Under suitable conditions with strong nucleophiles (e.g., sodium methoxide, ammonia, or alkylamines), one of the chlorine atoms could potentially be displaced. The nitro group strongly activates the ring towards this type of attack, particularly at the ortho and para positions. libretexts.org

Reaction TypeReagent(s)Key Intermediate/Product
Nitro Group ReductionSn / HCl or H₂ / Pd-C1-(3-Amino-2,6-dichlorophenyl)ethanone
Nucleophilic Aromatic Substitution (SNAr)Sodium Methoxide (NaOCH₃)1-(2-Chloro-6-methoxy-3-nitrophenyl)ethanone
Nucleophilic Aromatic Substitution (SNAr)Ammonia (NH₃)1-(2-Amino-6-chloro-3-nitrophenyl)ethanone

Methodologies for Library Synthesis of this compound Analogues

The creation of chemical libraries containing numerous structural analogues is a cornerstone of modern drug discovery. The varied reactivity of this compound makes it an excellent scaffold for combinatorial chemistry and diversity-oriented synthesis. nih.govnih.govijpsr.com

Parallel synthesis techniques can be employed to rapidly generate a large number of derivatives. For instance, the core scaffold can be reacted with a diverse set of building blocks in a multi-well plate format. A typical library synthesis could involve a multi-step sequence where each step introduces a new point of diversity.

Multicomponent reactions (MCRs) are particularly efficient for library synthesis as they combine three or more reactants in a single step to create complex products, maximizing molecular diversity and atom economy. mdpi.combeilstein-journals.orgrsc.org For example, a library of highly substituted pyrano[2,3-c]pyrazoles could be generated in a one-pot, four-component reaction using a hydrazine, malononitrile, a diverse set of aldehydes, and a β-ketoester derived from the parent compound.

Library Synthesis StepReaction TypeBuilding Block DiversityResulting Intermediate/Product Library
Step 1 Claisen-Schmidt CondensationArray of 50 aromatic aldehydesLibrary of 50 different chalcone analogues
Step 2 Pyrazoline SynthesisArray of 20 hydrazinesLibrary of 1000 (50 x 20) pyrazoline analogues
Step 3 Nitro Group ReductionH₂ / Pd-CLibrary of 1000 aminophenyl pyrazoline analogues

Environmental Fate and Degradation Studies of Nitro and Chlorinated Aromatic Ketones

Abiotic Degradation Pathways

Photolytic Degradation in Aqueous and Atmospheric Environments

No data is available on the photolytic degradation of 1-(2,6-Dichloro-3-nitrophenyl)ethanone.

Hydrolytic Stability and Transformation Products

No data is available on the hydrolytic stability of this compound or its transformation products.

Biotic Degradation Mechanisms

Microbial Degradation by Adapted and Non-Adapted Microorganisms

No data is available on the microbial degradation of this compound.

Enzymatic Biotransformations

No data is available on the enzymatic biotransformation of this compound.

Metabolic Pathways and Metabolite Identification

No data is available on the metabolic pathways or the identification of metabolites from the degradation of this compound.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry and automated synthesis platforms are revolutionizing the way organic molecules are prepared, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. While specific studies on the flow synthesis of 1-(2,6-Dichloro-3-nitrophenyl)ethanone are not yet prevalent in the literature, the application of these technologies to structurally similar compounds, particularly in the synthesis of chalcones and quinoxalines, provides a clear roadmap for future research.

The Claisen-Schmidt condensation, a key reaction for producing chalcones from acetophenones, has been successfully adapted to continuous-flow systems. researchgate.netrsc.orgnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. For instance, the synthesis of various chalcone (B49325) derivatives has been demonstrated using flow reactors, showcasing the potential for rapid optimization and library generation. nih.gov Given that this compound is an acetophenone (B1666503) derivative, it is a prime candidate for similar flow-based condensation reactions to produce a variety of novel chalcones.

Similarly, the synthesis of quinoxalines, which can be derived from precursors analogous to this compound, has been a focus of automated synthesis endeavors. researchgate.net Automated platforms have been utilized for the high-throughput synthesis of quinoxaline (B1680401) libraries for biological screening, demonstrating the power of automation in accelerating drug discovery. researchgate.net The application of such automated systems to the derivatization of this compound could unlock a vast chemical space for exploration.

Table 1: Examples of Flow Chemistry and Automated Synthesis for Related Compound Classes

Compound ClassTechnologyKey AdvantagesPotential Application for this compound
ChalconesContinuous FlowImproved heat and mass transfer, enhanced safety, scalability. researchgate.netrsc.orgSynthesis of novel chalcone derivatives for biological evaluation.
QuinoxalinesAutomated SynthesisHigh-throughput screening, rapid library generation, miniaturization. researchgate.netGeneration of diverse quinoxaline-based libraries for drug discovery.

Exploration of Advanced Catalytic Systems for Derivatization

The development of novel catalytic systems is paramount for efficient and selective organic transformations. For the derivatization of this compound, advanced catalytic methods could offer significant advantages over classical approaches. The reactivity of the ketone functional group and the substituted aromatic ring provides multiple handles for catalytic modification.

In the context of condensation reactions, which are central to the derivatization of ketones, a variety of modern catalysts have been explored. For instance, the synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines has been achieved with high efficiency using recyclable alumina-supported heteropolyoxometalates at room temperature. nih.gov Furthermore, organocatalysts have been demonstrated to be effective for the synthesis of quinoxalines, offering a metal-free and environmentally benign alternative. nih.gov These catalytic systems could potentially be adapted for the synthesis of quinoxaline derivatives from α-functionalized this compound.

For reactions involving the nitro group, iridium-catalyzed reductions of nitroalkenes to ketones have been reported, showcasing the potential for chemoselective transformations under mild conditions. mdpi.com While this is the reverse of a potential derivatization of the parent compound, it highlights the ongoing research into catalytic control of nitro group reactivity. Furthermore, the reductive amination of ketones with nitro compounds, facilitated by various catalysts, is a well-established method for the synthesis of secondary amines and could be applied to this compound. researchgate.net

Application of Machine Learning in Predicting Reactivity and Synthetic Routes

Machine learning (ML) is rapidly emerging as a powerful tool in chemistry, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. rjptonline.orgresearchgate.netnih.gov For a compound like this compound, ML models could be instrumental in navigating its complex reactivity and designing efficient synthetic strategies for its derivatives.

The prediction of chemical reactivity is a key area where ML is making significant strides. rjptonline.orgcmu.edu By training on large datasets of chemical reactions, ML models can learn the intricate relationships between molecular structure and reactivity, enabling them to predict the outcome of unseen reactions with increasing accuracy. For this compound, ML could be used to predict its reactivity in various transformations, such as nucleophilic aromatic substitution or condensation reactions, thereby guiding experimental efforts.

Furthermore, ML algorithms are being developed to assist in retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials. nih.gov Such tools could be invaluable for designing synthetic routes to complex molecules derived from this compound. By leveraging the vast repository of chemical knowledge embedded in reaction databases, these ML-driven platforms can suggest synthetic pathways that may not be immediately obvious to a human chemist.

Development of New Analytical Tools for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The development of advanced in situ analytical techniques is therefore crucial for optimizing synthetic processes. For reactions involving this compound, such tools could enable a deeper understanding of its chemical transformations.

The formation of both quinoxalines and chalcones has been studied using in situ monitoring techniques. For example, the synthesis of quinoxaline derivatives in microdroplets has been monitored online using mass spectrometry, allowing for high-throughput screening of reaction conditions. nih.gov In the case of chalcone synthesis, the reaction progress is often monitored by thin-layer chromatography (TLC), but more advanced techniques such as UV/Vis and fluorescence spectroscopy have also been employed to follow the formation of the product in real-time. nih.govnih.gov

EPR (Electron Paramagnetic Resonance) spectroscopy, coupled with spin trapping techniques, has been used to monitor the in situ generation of reactive intermediates during the photoexcitation of quinoxaline derivatives. mdpi.com This level of detailed mechanistic investigation, facilitated by advanced analytical tools, is essential for the rational design of more efficient and selective synthetic methods for the derivatives of this compound.

Potential Role as a Precursor in Materials Science or Specialized Organic Reagents

The unique substitution pattern of this compound, featuring electron-withdrawing chloro and nitro groups, suggests its potential as a versatile precursor for the synthesis of functional materials and specialized organic reagents.

The field of materials science often leverages the unique electronic and photophysical properties of highly substituted aromatic compounds. For instance, organofluorine compounds, which share some electronic similarities with polychlorinated aromatics, have found wide-ranging applications in materials for liquid crystal displays, solar cells, and fuel cells. researchgate.net The presence of the nitro group in this compound also opens up the possibility of its conversion to an amino group, which is a common functional handle for the synthesis of dyes, polymers, and other functional materials.

Furthermore, the derivatives of this compound, such as quinoxalines, are known to possess a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. nih.gov This suggests that this compound could serve as a key building block for the synthesis of novel therapeutic agents and other specialized organic reagents with tailored biological or chemical properties. The development of efficient synthetic routes to its derivatives, as discussed in the preceding sections, will be crucial in unlocking this potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-Dichloro-3-nitrophenyl)ethanone, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a dichloro-nitrophenyl precursor reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For nitro-substituted aromatics, controlled nitration post-acylation may be required to avoid over-nitration. Optimize yields by:

  • Using anhydrous conditions to prevent catalyst deactivation.
  • Monitoring reaction temperature (typically 0–5°C for nitro group stability).
  • Purifying via recrystallization in ethanol or column chromatography with silica gel and ethyl acetate/hexane mixtures .
    • Data Table :
MethodCatalystSolventYield (%)Reference
Friedel-Crafts AcylationAlCl₃DCM65–72
Post-NitrationHNO₃/H₂SO₄H₂SO₄50–58

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
  • NMR :
  • ¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to electron-withdrawing Cl and NO₂ groups. The acetyl methyl group resonates at δ 2.6–2.8 ppm .
  • ¹³C NMR: Carbonyl carbon at ~200 ppm; aromatic carbons adjacent to Cl/NO₂ show deshielding (δ 125–140 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 247 (M⁺) with fragmentation patterns indicating loss of Cl (35/37 amu) and NO₂ (46 amu) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Analysis : The meta-nitro and para-chloro groups create a strongly electron-deficient aromatic ring, activating it toward NAS. Key considerations:

  • Kinetic vs. Thermodynamic Control : At low temperatures, substitution occurs at the less hindered position (e.g., para to Cl), while higher temperatures favor thermodynamic products.
  • Leaving Group Effects : Fluoride or methoxy groups enhance NAS efficiency compared to chloride .
    • Data Table :
Substituent PositionReactivity (Relative Rate)Preferred Nucleophile
3-NO₂, 2,6-ClHighNH₃, OH⁻
3-Cl, 2,6-FModerateCN⁻, SH⁻

Q. What computational methods are suitable for predicting the spectroscopic properties of this compound?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model molecular geometry and vibrational frequencies. Compare computed IR peaks (e.g., C=O stretch) with experimental data .
  • NMR Prediction : Software like Gaussian or ACD/Labs predicts chemical shifts by accounting for substituent-induced ring current effects and electronegativity .
    • Validation : Cross-check computed vs. experimental ¹H NMR shifts (RMSE < 0.3 ppm indicates reliability) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Approach :

Re-evaluate Purity : Recrystallize the compound using solvents like ethanol or acetonitrile to remove impurities .

Standardize Conditions : Ensure consistent drying (e.g., vacuum desiccation) and use calibrated instruments for spectral acquisition .

Cross-Reference Data : Compare with structurally analogous compounds (e.g., 1-(2,6-Difluoro-3-nitrophenyl)ethanone) to identify substituent-specific trends .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
  • Waste Disposal : Collect halogenated waste separately and neutralize nitro-containing residues with reducing agents (e.g., FeSO₄) before disposal .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Methodological Notes

  • Key References : Prioritize data from NIST Chemistry WebBook and peer-reviewed journals (e.g., Acta Crystallographica ).

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1-(2,6-Dichloro-3-nitrophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.